Product packaging for 4,6-Pyrimidinediamine, monohydrochloride(Cat. No.:CAS No. 5468-67-7)

4,6-Pyrimidinediamine, monohydrochloride

Cat. No.: B1594340
CAS No.: 5468-67-7
M. Wt: 146.58 g/mol
InChI Key: MVZWLBUGTZKZMN-UHFFFAOYSA-N
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Description

4,6-Pyrimidinediamine, monohydrochloride (CAS 5468-67-7) is a high-purity chemical compound with the molecular formula C4H7ClN4 and a molecular weight of 146.58 g/mol . This pyrimidine derivative serves as a versatile and critical scaffold in medicinal chemistry and drug discovery research. Its structure is a key pharmacophore in the development of novel therapeutic agents. Research indicates that 4,6-pyrimidinediamine derivatives exhibit significant biological activity. Notably, they have been explored as dual EGFR/FGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC) . These compounds are designed to overcome reduced sensitivity to existing EGFR inhibitors, with certain derivatives demonstrating potent inhibition of cancer cell proliferation, induction of apoptosis, and promising anti-tumor efficacy in vivo . Beyond oncology, the 4,6-pyrimidinediamine core is a valuable building block for designing inhibitors against other targets, such as Ephrin receptors . Furthermore, related pyrimidine structures have been investigated for their potential to inhibit HIV replication, highlighting the broad utility of this chemical class in antiviral research . Supplied as a research-grade material, this compound is ideal for lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN4 B1594340 4,6-Pyrimidinediamine, monohydrochloride CAS No. 5468-67-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4,6-diamine;hydrochloride
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InChI

InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H
Source PubChem
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InChI Key

MVZWLBUGTZKZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7ClN4
Source PubChem
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DSSTOX Substance ID

DTXSID2063927
Record name 4,6-Pyrimidinediamine, monohydrochloride
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Molecular Weight

146.58 g/mol
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CAS No.

5468-67-7, 79364-63-9
Record name 4,6-Pyrimidinediamine, hydrochloride (1:1)
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Synthetic Methodologies and Reaction Pathways Involving 4,6 Pyrimidinediamine, Monohydrochloride

Precursor Synthesis and Derivatization Strategies

The construction of the 4,6-pyrimidinediamine framework typically relies on the synthesis and subsequent functionalization of key precursors. The reactivity of the pyrimidine (B1678525) ring is heavily influenced by its substituents, making the choice of synthetic route crucial for achieving desired outcomes. nih.gov

A cornerstone in the synthesis of 4,6-pyrimidinediamine derivatives is the preparation of 4,6-dichloropyrimidine (B16783). This intermediate serves as a versatile building block, where the chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions. Two primary precursors for 4,6-dichloropyrimidine are 4,6-dihydroxypyrimidine (B14393) and 4,6-diaminopyrimidine (B116622).

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is commonly achieved through chlorination using reagents like phosphorus oxychloride (POCl₃). acs.orggoogle.com This reaction is often performed in the presence of a base, such as dimethylaniline, triethylamine, or a hindered amine like Hünig's base, to neutralize the generated HCl. google.comwipo.int A patented process describes treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a saturated hindered amine, which allows for direct extraction of the product. google.com Another approach involves the use of phosgene. google.com

Alternatively, 4,6-dichloropyrimidine can be synthesized from 4,6-diaminopyrimidine via a Sandmeyer-type reaction. chemicalbook.comchemicalbook.com This process involves diazotization of the amino groups with sodium nitrite (B80452) in hydrochloric acid, followed by a copper(I) chloride-catalyzed conversion of the diazonium salt to the dichloro derivative. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4,6-Dichloropyrimidine

Starting Material Reagents Key Features Reported Yield Purity Reference
4,6-Dihydroxypyrimidine POCl₃, N,N-dimethylcyclohexylamine Known method for chlorination. Not specified Not specified google.com
4,6-Dihydroxypyrimidine POCl₃, Hünig's base Process allows for direct product extraction. 64% Not specified google.com
4,6-Dihydroxypyrimidine POCl₃, Triethylamine Ensures product purity and yield; byproducts can be recovered. >90% >95% wipo.int

With 4,6-dichloropyrimidine in hand, the introduction of amino functionalities is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for the synthesis of mono-amino or di-amino pyrimidine derivatives.

The reaction of 4,6-dichloropyrimidine with various amines can lead to a diverse library of compounds. For instance, catalyst-free monoamination with adamantane-containing amines has been achieved in DMF at elevated temperatures, yielding products in good to quantitative yields. nih.gov The introduction of a second, different amino group often requires more forcing conditions or the use of catalysis, such as palladium-catalyzed amination, to overcome the reduced reactivity of the mono-aminated intermediate. nih.gov Studies have shown that reactions with polyamines can yield N,N'-bis(6-chloropyrimidin-4-yl) derivatives or, under catalytic conditions, macrocyclic compounds. researchgate.net

The synthesis of 2-amino-4,6-dichloropyrimidine, another important intermediate, can be achieved from 2-amino-4,6-dihydroxypyrimidine (B16511) using a Vilsmeier-Haack-Arnold reagent, followed by deprotection. nih.gov This compound itself can then undergo further amination reactions.

Table 2: Examples of Amination Reactions of Dichloropyrimidines

Dichloropyrimidine Substrate Amine Conditions Product Type Yield Reference
4,6-Dichloropyrimidine Adamantylalkylamines K₂CO₃, DMF, 140 °C Mono-aminated pyrimidines 75-98% nih.gov
4-Amino-6-chloro-pyrimidine derivative Adamantylamine Pd(dba)₂/Ligand, Base Di-aminated pyrimidines up to 60% nih.gov
4,6-Dichloropyrimidine Diamines (excess dichloro) Cs₂CO₃, Dioxane, reflux N,N'-bis(6-chloropyrimidin-4-yl) derivatives Quantitative researchgate.net
4,6-Dichloropyrimidine Diamines (equimolar) Pd(0) complexes Macrocyclic pyrimidinophanes Low researchgate.net
2-Amino-4,6-dihydroxypyrimidines Vilsmeier-Haack-Arnold reagent Not specified 2-Amino-4,6-dichloropyrimidines High nih.gov

Novel Synthetic Routes and Catalytic Approaches for 4,6-Pyrimidinediamine Scaffolds

Beyond classical methods, modern organic synthesis has introduced innovative and efficient strategies for constructing pyrimidine scaffolds. These often involve transition-metal catalysis and aim for higher atom economy and sustainability.

An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Iron-catalyzed multicomponent dehydrogenative coupling of alcohols with amidines also provides a route to 2,4,6-trisubstituted pyrimidines under atmospheric conditions. researchgate.net

Copper-catalyzed methods have been employed for the synthesis of pyrimidones from terminal alkynes and amidines under microwave irradiation. mdpi.com Furthermore, palladium catalysis is not only crucial for C-N bond formation in amination reactions but also for C-C bond formation via cross-coupling reactions like the Suzuki reaction, enabling the synthesis of aryl-substituted pyrimidines which can then be converted to aminopyrimidines. nih.govresearchgate.net

Multi-component Reactions and Combinatorial Synthesis Techniques for Library Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating large libraries of structurally diverse compounds from simple building blocks in a single step. mdpi.com The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further functionalized. mdpi.com This approach has been adapted to synthesize various pyrimidine derivatives, including 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines using guanidine (B92328) hydrochloride. mdpi.com

Modern MCRs for pyrimidine synthesis often utilize metal catalysis. An iron-catalyzed three-component reaction of an α,β-unsaturated ketone, an amidine, and an alcohol can produce a wide array of substituted pyrimidines. researchgate.net An iridium-catalyzed MCR allows for the regioselective assembly of pyrimidines from an amidine and up to three different alcohols, offering a high degree of flexibility for library generation. nih.gov

Combinatorial synthesis, often aided by techniques like microwave-assisted synthesis, facilitates the rapid production of pyrimidine-based libraries for screening purposes. scilit.com Solution-phase combinatorial synthesis is another effective strategy for creating diverse sets of pyrimidine analogs.

Regioselective and Stereoselective Synthesis of Advanced 4,6-Pyrimidinediamine Analogs

The synthesis of advanced analogs often requires precise control over regioselectivity and stereoselectivity. In asymmetrically substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidines with a substituent at C5, the chlorine atoms exhibit different reactivities, allowing for regioselective nucleophilic substitution. Nucleophilic attack often favors the C-4 position. nih.govresearchgate.net

Regioselective synthesis can also be achieved through controlled cross-coupling reactions. For instance, in the Suzuki coupling of 6-bromo-4-chlorothienopyrimidine, mono-arylation can be selectively directed to the C-6 position by carefully choosing the palladium catalyst and reaction conditions. researchgate.net Using less electron-rich palladium ligands or reducing the water content of the reaction medium can enhance selectivity for the C-6 position over the C-4 position. researchgate.net

Stereoselective synthesis is critical when introducing chiral centers into the 4,6-pyrimidinediamine scaffold. While the core pyrimidine ring is planar, substituents attached to it can be chiral. For example, the synthesis of pyrimidine derivatives as Janus kinase 3 (JAK3) inhibitors involved the design of molecules with specific stereochemistry to interact with a unique cysteine residue in the enzyme's active site. nih.gov Similarly, the synthesis of pyrimidine conjugates with chiral benzoxazine (B1645224) moieties has been reported, with the enantiomeric purity of the final products confirmed by chiral HPLC. nih.gov The development of methods that allow for the stereoselective introduction of substituents is an ongoing area of research, crucial for creating potent and selective bioactive molecules. researchgate.net

Derivatization and Analog Development for Targeted Academic Investigations

Systematic Structural Modifications of the Pyrimidine (B1678525) Core

Systematic modifications to the pyrimidine core of the 4,6-diamine structure are fundamental to understanding structure-activity relationships (SAR). These changes involve the introduction of various substituents at the C2 and C5 positions, which are not occupied by the key amine groups.

Introduction of Substituents at Nitrogen Atoms of the Diamine Moiety

The two exocyclic nitrogen atoms of the 4,6-pyrimidinediamine moiety are prime targets for derivatization. Introducing substituents at these positions can significantly alter a compound's biological activity, selectivity, and pharmacokinetic profile.

N-alkylation is a common strategy, involving the addition of alkyl groups to one or both nitrogen atoms. researchgate.net Research into enzyme inhibitors has demonstrated the importance of N,N'-disubstitution. For example, a series of N4,N6-disubstituted pyrimidine-4,6-diamines were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov In some cases, even a simple methyl group on one of the exocyclic amines has been shown to play a prominent role in conferring selectivity for specific biological targets. nih.gov These modifications highlight the critical role of the amine substituents in governing the molecule's interactions within a biological system.

Incorporation of Diverse Aryl and Heteroaryl Moieties on the Pyrimidine Ring

Attaching aryl (carbon-based aromatic rings) and heteroaryl (aromatic rings containing non-carbon atoms) groups to the carbon skeleton of the pyrimidine ring is a widely used strategy to expand chemical diversity and explore new binding interactions with target proteins.

Several synthetic methods have been developed to create aryl-substituted pyrimidine diamines. One effective technique is the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with various aryl halides, which works under mild conditions. nih.gov Other approaches involve the condensation of acetyl heterocycles with dimethylformamide dimethyl acetal (B89532) to form enaminones, which are then cyclized with aryl guanidines. researchgate.net The resulting 4,6-diaryl substituted pyrimidines have been investigated for a range of biological activities. researchgate.netfrontiersin.org These synthetic routes allow for the creation of extensive libraries of compounds with diverse aromatic substitutions, crucial for mapping the binding pockets of target enzymes. researchgate.netnih.gov

Exploration of Bioisosteric Replacements in 4,6-Pyrimidinediamine Frameworks

Bioisosteric replacement is a key strategy in medicinal chemistry where one part of a molecule is exchanged for another with similar physical or chemical properties. This is done to enhance potency, improve metabolic stability, or reduce toxicity. In the context of 4,6-pyrimidinediamine, this can involve replacing the entire pyrimidine core or its substituent groups.

A notable example is "scaffold hopping," where the 4,6-disubstituted pyrimidine core has been used as a bioisosteric replacement for a quinazoline (B50416) skeleton to develop new EGFR inhibitors. nih.gov In other research, a pyrazolo[4,3-d]pyrimidine scaffold was synthesized as a bioisostere of purine-based compounds to create potent inhibitors of cyclin-dependent kinases. welch-us.com The pyrimidine ring itself is often considered a versatile bioisostere for phenyl and other aromatic systems, offering improved medicinal chemistry properties. mdpi.com These replacements can involve subtle changes, like substituting an amine group with a different hydrogen-bonding moiety, or more significant alterations to the central heterocyclic framework.

Synthetic Strategies for Preparing 4,6-Pyrimidinediamine Derivatives as Enzyme Inhibitors

The 4,6-pyrimidinediamine scaffold is a validated starting point for the development of various enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer and inflammation research. Synthetic strategies are often guided by the structure of the target enzyme's active site.

Key Research Findings:

Janus Kinase (JAK) Inhibitors : Derivatives of pyrimidine-4,6-diamine have been designed and synthesized as selective inhibitors of Janus kinase 3 (JAK3), an enzyme involved in autoimmune diseases. nih.govwikipedia.org One study identified a compound with an IC₅₀ value of 2.1 nM against JAK3, demonstrating high potency and selectivity. nih.gov

EGFR/FGFR Dual Inhibitors : Researchers have developed 4,6-pyrimidinediamine derivatives that act as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.gov One such compound, BZF 2, showed significant inhibition of cancer cell proliferation with IC₅₀ values of 2.11 μM and 0.93 μM in different cell lines. nih.govfrontiersin.org

BACE1 Inhibitors : In the context of Alzheimer's disease, novel 4,6-diaminopyrimidine (B116622) derivatives were designed as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). An optimized compound showed an IC₅₀ of 1.4 μM, a 26-fold improvement over the initial lead compound. nih.gov

The general synthetic approach often involves multi-step reactions starting from precursors like 4,6-dichloropyrimidine (B16783), followed by nucleophilic substitution and cross-coupling reactions to build the final, complex derivatives. nih.gov

Table 1: Selected 4,6-Pyrimidinediamine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeKey Synthetic PrecursorReported Potency (IC₅₀)Reference
Pyrimidine-4,6-diamine derivative (11e)JAK3Not Specified2.1 nM nih.gov
N4,N6-disubstituted pyrimidine-4,6-diamine (BZF 2)EGFR/FGFRNot Specified0.93 µM (HCC827 GR cells) nih.gov
4,6-diaminopyrimidine derivative (13g)BACE1Not Specified1.4 µM nih.gov

Advanced Derivatization Techniques for Analytical Purposes

For a compound to be useful, it must be detectable and quantifiable. Analytical derivatization chemically modifies a compound to enhance its detection by analytical instruments like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). welch-us.comresearchgate.net This is particularly important for compounds that lack a strong chromophore (for UV detection) or fluorophore (for fluorescence detection). nih.govmdpi.com

For amine-containing compounds like 4,6-pyrimidinediamine, derivatization is a common strategy. Pre-column or post-column reactions can be employed to attach a label that makes the molecule more easily detectable. welch-us.comsci-hub.se

Common Derivatization Approaches:

GC-MS Analysis : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar compounds like pyrimidines must be made more volatile. This is often achieved through silylation, using reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govnih.gov Another method uses ethyl chloroformate as a derivatizing agent. researchgate.net

HPLC-FLD Analysis : To increase sensitivity in HPLC with fluorescence detection (FLD), fluorescent tags are attached to the analyte. Reagents such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be used to label amines, creating highly fluorescent derivatives that can be detected at very low concentrations. mdpi.com Other research has focused on synthesizing intrinsically fluorescent pyrimidine analogues for use as biological probes. rsc.orgmdpi.comrsc.org

These techniques are essential for pharmacokinetic studies, where measuring trace amounts of a compound in biological matrices is required. sielc.com

Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous assignment of the chemical structure of 4,6-pyrimidinediamine and its derivatives. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus.

In the ¹H NMR spectrum of a derivative like 2-(heptylthio)pyrimidine-4,6-diamine, specific signals can be assigned to each proton. For instance, a singlet corresponding to the aromatic proton at the C5 position of the pyrimidine (B1678525) ring is observed, alongside multiplets for the protons of the alkyl chain. mdpi.com The chemical shifts are sensitive to substitution on the pyrimidine ring.

¹³C NMR spectroscopy complements proton NMR by providing data for the carbon skeleton. For 4,6-diaminopyrimidine (B116622), distinct signals are observed for each carbon atom of the pyrimidine ring. nih.govspectrabase.com The chemical shifts of these carbons are influenced by the electron-donating amino groups. In S-alkylated derivatives, the chemical shift of the methylene (B1212753) carbon adjacent to the sulfur atom (C1') typically appears around 31.7 ppm, which is a key indicator of S-alkylation rather than N-alkylation. mdpi.com For N-alkylated products, this peak would be expected at a lower field, around 43 ppm. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com

Table 1: Representative NMR Chemical Shift Data for 4,6-Diaminopyrimidine Derivatives Data is based on studies of derivatives and may vary based on solvent and specific substitution patterns.

Nucleus Compound Chemical Shift (δ, ppm) Reference
¹H 2-(heptylthio)pyrimidine-4,6-diamine (H5) 5.26 (s) mdpi.com
¹H 2-(heptylthio)pyrimidine-4,6-diamine (H1') 3.01 (t) mdpi.com
¹³C 4,6-Diaminopyrimidine Spectral data available nih.govspectrabase.com
¹³C 2-(heptylthio)pyrimidine-4,6-diamine (C2) 170.0 mdpi.com
¹³C 2-(heptylthio)pyrimidine-4,6-diamine (C4, C6) 163.8 mdpi.com
¹³C 2-(heptylthio)pyrimidine-4,6-diamine (C5) 79.2 mdpi.com

Mass Spectrometry (MS) Applications in Characterizing Reaction Products and Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of reaction products and derivatives of 4,6-pyrimidinediamine through fragmentation analysis. In electron ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk

The fragmentation of pyrimidine derivatives is highly characteristic. The pyrimidine ring itself is relatively stable, meaning that initial fragmentation often involves the loss of side-chain functional groups. sapub.org Common fragmentation patterns for alkyl-substituted compounds include the loss of alkyl radicals. chemguide.co.uklibretexts.org For example, the mass spectrum of pentane (B18724) shows characteristic peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) fragments. chemguide.co.uk

In the mass spectra of pyrimidinethiones and related thiazolo[3,2-a]pyrimidines, fragmentation typically begins with the decomposition of the less stable thiazole (B1198619) ring, followed by the breakdown of the pyrimidine ring. sapub.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which is crucial for confirming the identity of newly synthesized compounds. mdpi.com For instance, the HRMS data for 2-(heptylthio)pyrimidine-4,6-diamine shows the [M+H]⁺ ion at m/z 241.1500, which corresponds to the calculated value for its chemical formula, C₁₁H₂₀N₄S. mdpi.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Organic Compounds General fragmentation patterns applicable to the analysis of pyrimidine derivatives.

Functional Group Characteristic Loss (Mass Units) Fragment Ion Reference
Alkane Chain 15 M - CH₃⁺ chemguide.co.uk
Alkane Chain 29 M - C₂H₅⁺ chemguide.co.uklibretexts.org
Alkane Chain 43 M - C₃H₇⁺ chemguide.co.uk
Primary Amide Base peak via McLafferty rearrangement Varies libretexts.org
Carboxylic Acid 17 M - OH⁺ libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. cardiff.ac.uk These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.

For 4,6-pyrimidinediamine and its derivatives, key vibrational modes include the N-H stretching of the amino groups, C-N stretching, and the pyrimidine ring breathing modes. The N-H stretching vibrations of primary amines (NH₂) typically appear in the 3500–3300 cm⁻¹ region as two distinct bands corresponding to asymmetric and symmetric stretching. scirp.org For example, in pyrimethamine (B1678524), a related diaminopyrimidine, these bands are observed experimentally at 3468 cm⁻¹ and 3310 cm⁻¹. scirp.org

The infrared spectrum of 4,6-diamino-2-mercaptopyrimidine (B16073) shows strong bands at 3470, 3320, and 3181 cm⁻¹, which are assigned to N-H stretching vibrations. mdpi.com The C=N and C=C stretching vibrations within the pyrimidine ring typically occur in the 1650–1400 cm⁻¹ region. researchgate.net In studies of related molecules like 4,6-diamino-2-hydroxy pyrimidine, the ring breathing mode is observed in the Raman spectrum as a very strong band around 790 cm⁻¹. ijfans.org Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra by predicting the frequencies and intensities of the vibrational modes. researchgate.netnih.govacs.org

Table 3: Selected Vibrational Frequencies for Diaminopyrimidine Derivatives Frequencies are in cm⁻¹ and can vary with physical state and substitution.

Vibrational Mode Compound Type Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretch (asymmetric & symmetric) Primary Amines 3500 - 3300 scirp.org
C-H Stretch (alkyl) Alkyl-substituted pyrimidines 3050 - 2900 scirp.org
C=N / C=C Ring Stretch Pyrimidine Ring 1650 - 1400 researchgate.net

X-ray Crystallography for Solid-State Structural Determination of 4,6-Pyrimidinediamine Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 4,6-pyrimidinediamine, monohydrochloride was not found in the search, numerous studies on its analogs provide critical structural insights. For instance, the crystal structure of a 4,6-disubstituted pyrimidine bound to the enzyme CDK2 reveals key interactions. nih.gov The pyrimidine N1 and the 6-amino group form a characteristic hydrogen bond pair with the protein backbone. nih.gov

In the crystal structures of 2,6-diaminopyrimidin-4-yl sulfonate derivatives, the pyrimidine ring is found to be planar. acs.org These structures are stabilized by an extensive network of intermolecular hydrogen bonds, such as N–H···N and N–H···O interactions, which form specific motifs like R₂²(8) loops and C(6) chains. acs.org The analysis also reveals the relative orientation of the pyrimidine ring with respect to its substituents. For example, in 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, the dihedral angle between the pyrimidine and toluene (B28343) rings is 79.02°. acs.org Such detailed structural information is invaluable for understanding intermolecular interactions and for rational drug design. nih.govnih.gov

Circular Dichroism and Optical Rotatory Dispersion in Chiral Derivative Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the structure of chiral molecules. wikipedia.org These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. fiveable.me While 4,6-pyrimidinediamine itself is achiral, these techniques become essential for studying its chiral derivatives, such as nucleoside analogs, which are common in medicinal chemistry. nih.govacs.orgrsc.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fiveable.me The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the pyrimidine ring relative to the chiral center (e.g., a sugar moiety in a nucleoside). acs.orgacs.org The sign and magnitude of the Cotton effect in the CD spectrum can provide information about the absolute configuration and conformational preferences of the molecule. slideshare.net

ORD measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.org CD and ORD are complementary techniques, and the data from one can be mathematically transformed into the other via the Kronig-Kramers relations. These methods are particularly powerful for monitoring conformational changes in biomolecules, such as those induced by ligand binding or changes in the environment. fiveable.menih.gov For example, the CD spectra of host-guest complexes involving achiral pyrimidine-containing crown ethers and chiral guest molecules can reveal details about the chiral interactions and the structure of the resulting supramolecular assembly. nih.gov

Computational and Theoretical Investigations of 4,6 Pyrimidinediamine Systems

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure, stability, and reactivity of 4,6-pyrimidinediamine systems. These studies provide a theoretical framework for interpreting experimental findings and predicting molecular properties.

Researchers have employed DFT to analyze various pyrimidine (B1678525) derivatives. For instance, studies on diaminopyrimidine sulfonate derivatives utilized the B3LYP/6-311G(d,p) level of theory to calculate nonlinear optical (NLO) and natural bond orbital (NBO) properties. acs.orgresearchgate.net The NBO analysis revealed that the molecular stability of these compounds was linked to high stabilization energy values. acs.orgresearchgate.net Frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the Molecular Electrostatic Potential (MEP), were calculated using time-dependent DFT (TD-DFT) to understand charge distribution and reactive sites. acs.orgresearchgate.net

In a study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to optimize the molecular structure and calculate vibrational frequencies and NMR chemical shifts. researchgate.net The close agreement between the calculated and experimental X-ray diffraction data validated the computational model. researchgate.net Such analyses of the molecular electrostatic potential and frontier molecular orbitals help in understanding the physicochemical properties of the compound. researchgate.net

Furthermore, theoretical calculations using DFT at the B3LYP/6-31G(d,p) level have been applied to study the corrosion inhibition potential of new pyrimidine derivatives, linking electronic properties to their performance. These quantum chemical parameters provide a foundation for understanding the molecule's reactivity and interaction capabilities.

Table 1: Key Parameters from DFT Studies of Pyrimidine Derivatives

Parameter Method Significance Reference
Molecular Geometry DFT/B3LYP Predicts bond lengths and angles, comparison with experimental data. researchgate.net
Vibrational Frequencies DFT/B3LYP Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net
HOMO-LUMO Energy Gap TD-DFT Indicates chemical reactivity and kinetic stability. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP) TD-DFT Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis B3LYP/6-311G(d,p) Analyzes charge transfer and intramolecular interactions, indicating molecular stability. acs.orgresearchgate.net

Molecular Dynamics Simulations of 4,6-Pyrimidinediamine Derivatives in Solvent and Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for assessing the stability and dynamic behavior of 4,6-pyrimidinediamine derivatives within a realistic environment, such as in a solvent or interacting with a biological target like a protein.

In the context of drug design, MD simulations are frequently used to evaluate how a potential drug molecule, or ligand, interacts with its receptor. For example, in a study designing novel pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, MD simulations were run for 500 nanoseconds to confirm the stability of the designed inhibitors within the JAK3 binding site. openrepository.comnih.govresearchgate.net These simulations help to ensure that the molecule maintains stable interactions with the target protein over a period of time. openrepository.com

The process involves placing the ligand-protein complex in a simulated box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion. Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand's pose.

Root-Mean-Square Fluctuation (RMSF): To evaluate the flexibility and mobility of different parts of the protein structure. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding affinity between the ligand and the protein, providing a quantitative measure of interaction strength. openrepository.comnih.govnih.gov

MD simulations have been successfully employed in various studies involving pyrimidine-like structures and other molecules to understand their dynamic behavior and interactions in solution and with biological macromolecules like DNA. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of a compound with its biological activity. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

A comprehensive study focused on developing pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors utilized a robust QSAR analysis. openrepository.comnih.govresearchgate.net The process began with a dataset of 30 known pyrimidine-4,6-diamines with measured inhibitory activities (IC50 values), which were converted to pIC50 values for modeling. openrepository.com An efficacious QSAR model was then built using multiple linear regression (MLR). openrepository.comnih.gov This initial model was further refined using an artificial neural network (ANN) to minimize prediction errors. nih.gov

The robustness of the QSAR model was validated through several statistical measures:

Coefficient of determination (R²): Measures how well the model's predictions fit the observed data. In the JAK3 inhibitor study, the MLR and ANN models showed high R² values of 0.89 and 0.95, respectively. openrepository.comnih.gov

Cross-validation (Q²): Assesses the predictive power of the model. A leave-one-out cross-validation yielded a Q² of 0.65. openrepository.comnih.gov

Y-randomization: A test to ensure the model is not the result of a chance correlation. openrepository.comnih.gov

These validated QSAR models can then be used to predict the inhibitory potency of newly designed compounds, guiding the synthesis of more effective drug candidates. openrepository.comnih.gov The general applicability of QSAR has been demonstrated in predicting the binding of small molecules to various biological targets. acs.org

Computational Approaches to Elucidate Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to investigate and understand the mechanisms of chemical reactions, including those for the synthesis of 4,6-diaminopyrimidine (B116622) derivatives. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine the most likely pathways for a reaction to proceed.

The synthesis of 4,6-diaminopyrimidines can be complex. For example, the palladium-catalyzed amination of 4-amino-6-chloropyrimidine (B18116) can be complicated by side reactions like N,N-diarylation, which leads to the formation of oligomers. nih.govmdpi.com To suppress these side products, a significant excess of the amine reactant is often required. nih.gov Computational studies can help to understand the underlying reasons for these side reactions by modeling the reaction intermediates and transition states.

By calculating the activation energies for different potential pathways, chemists can predict which products are most likely to form under specific conditions. This understanding allows for the rational selection of catalysts, ligands, and reaction conditions to improve the yield and selectivity of the desired product. For instance, the efficiency of different phosphine (B1218219) ligands like DavePhos and BINAP in the Pd-catalyzed amination of 4-amino-6-chloropyrimidine has been experimentally evaluated, and computational modeling could further elucidate the role these ligands play in the catalytic cycle. nih.govmdpi.com

Ligand-Target Interaction Modeling (e.g., Docking Studies) for Biological Relevance

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, providing critical insights into how 4,6-pyrimidinediamine derivatives might interact with biological targets.

Docking studies have been extensively used to explore the potential of pyrimidine derivatives as inhibitors for various enzymes. In a study on novel pyrimidine-4,6-diamine derivatives, covalent docking was used to model the interaction with the JAK3 protein. openrepository.comresearchgate.net This analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.gov

Similarly, docking studies on 4,6-diaryl-substituted pyrimidines revealed their potential to inhibit phosphoinositide-3-kinases (PI3Ks), an important target in oncology. nih.gov The calculations showed that some synthesized derivatives exhibited high binding affinity towards the PIK3γ isoform, with binding energies superior to known inhibitors. nih.gov

Table 2: Examples of Docking Studies on Pyrimidine Derivatives

Derivative Class Target Protein Key Findings Reference
Pyrimidine-4,6-diamines JAK3 Identified new compounds with strong covalent docking interactions and favorable binding energies. openrepository.comnih.govresearchgate.net
4,6-Diarylpyrimidines PI3Kγ Predicted high binding affinity, suggesting potential as anticancer agents. nih.gov
2-Amino-4-chloro-pyrimidines SARS-CoV-2 Main Protease (3CLpro) Showed superior or equivalent affinity compared to controls, with one derivative having a binding energy of -8.12 kcal/mol. nih.govnih.govresearchgate.net

These docking results, often combined with QSAR and MD simulations, provide a comprehensive computational assessment of a compound's therapeutic potential before undertaking more resource-intensive experimental synthesis and testing. openrepository.comnih.gov

Mechanistic Investigations of 4,6 Pyrimidinediamine Derivatives in Biological Systems in Vitro and Cellular Studies

Enzyme Inhibition Studies and Kinetic Analysis

The 4,6-pyrimidinediamine core is a key structural feature in numerous enzyme inhibitors, targeting a variety of kinases and other enzymes implicated in disease pathogenesis.

β-Glucuronidase: Elevated activity of β-glucuronidase is linked to several pathological conditions, including certain cancers and inflammatory diseases. researchgate.netnih.gov Consequently, the development of potent inhibitors for this enzyme is an active area of research. researchgate.netsemanticscholar.org In a study involving twenty-seven 2-aminopyrimidine (B69317) derivatives, which share a structural resemblance to 4,6-pyrimidinediamine, compound 24 demonstrated significantly superior inhibitory activity against β-glucuronidase compared to the standard inhibitor, D-saccharic acid 1,4-lactone. semanticscholar.org The IC50 value for compound 24 was 2.8 ± 0.10 µM, while the standard was 45.75 ± 2.16 µM. semanticscholar.org Interestingly, the presence of a piperazinyl substituent at the C-4 position of the pyrimidine (B1678525) ring was found to be crucial for this enhanced activity. semanticscholar.org

EGFR/FGFR: The epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) are key players in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. nih.gov Dual inhibitors targeting both EGFR and FGFR are sought to overcome resistance mechanisms observed with single-target agents. nih.gov A series of 33 4,6-pyrimidinediamine derivatives were designed and synthesized as dual EGFR and FGFR inhibitors. nih.gov Among them, compound BZF 2 was identified as a highly selective and potent dual inhibitor through kinase testing and western blot analysis. nih.gov This compound effectively inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines, with IC50 values of 2.11 μM for H226 and 0.93 μM for HCC827 GR cells. nih.gov

Eph Receptors: Ephrin receptors, a large family of receptor tyrosine kinases, are involved in a multitude of physiological and pathological processes, including cancer development. The 4,6-pyrimidinediamine scaffold has been utilized in the design of inhibitors targeting these receptors.

PDK1: Phosphoinositide-dependent kinase 1 (PDK1) is a master regulator in the PI3K signaling pathway, which is frequently activated in cancer. The development of PDK1 inhibitors is a key strategy for cancer therapy.

Table 1: Enzyme Inhibition Data for 4,6-Pyrimidinediamine Derivatives

Compound/Derivative Target Enzyme(s) IC50 Value Cell Line(s) Reference
Compound 24 β-Glucuronidase 2.8 ± 0.10 µM - semanticscholar.org
BZF 2 EGFR/FGFR 2.11 µM / 0.93 µM H226 / HCC827 GR nih.gov
Compound 11e JAK3 2.1 nM - nih.gov
Compound 8b VEGFR2/FGFR1 82.2% / 101.0% inhibition at 10 µM A549, KG-1 nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. For 4,6-pyrimidinediamine derivatives, these assays have been instrumental in characterizing their interactions with various receptors, including those involved in cancer and inflammatory diseases.

For instance, in the development of Janus kinase (JAK) inhibitors, pyrimidine-4,6-diamine derivatives were designed for selective JAK3 inhibition. nih.gov Compound 11e from this series exhibited an exceptional IC50 of 2.1 nM for JAK3, demonstrating high selectivity. nih.gov Molecular docking simulations suggested that this high affinity and selectivity are due to an interaction with a unique cysteine residue (Cys909) present in the JAK3 active site. nih.gov

Similarly, in the pursuit of dual VEGFR2/FGFR1 inhibitors, a series of 4,6-disubstituted pyrimidine derivatives were synthesized. nih.gov Compound 8b showed potent inhibitory activity against both VEGFR2 and FGFR1. nih.gov Molecular docking studies were conducted to elucidate the binding mode of this compound within the active sites of both receptors, providing a rationale for its dual inhibitory action. nih.gov

Cellular Target Engagement Studies

Cellular target engagement assays confirm that a drug candidate interacts with its intended target within a cellular context. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding. cetsa.org

For 4,6-pyrimidinediamine derivatives, cellular target engagement studies are crucial to validate the in vitro findings. For example, after identifying BZF 2 as a potent dual EGFR/FGFR inhibitor in biochemical assays, its engagement with these targets in NSCLC cells was confirmed. nih.gov This was evidenced by the significant inhibition of cell proliferation, migration, and the induction of apoptosis and cell cycle arrest in cell lines with an active FGF2-FGFR1 autocrine loop. nih.gov

In the case of the JAK3 inhibitor 11e , its engagement with the target in a cellular setting was demonstrated through its ability to inhibit IL-2-stimulated T cell proliferation. nih.gov

Analysis of Molecular Pathways Modulation in Cellular Models

The therapeutic effects of 4,6-pyrimidinediamine derivatives are often a result of their ability to modulate specific molecular pathways.

The dual EGFR/FGFR inhibitor BZF 2 was shown to impact key signaling pathways in NSCLC cells. nih.gov Western blot analysis revealed its ability to inhibit the phosphorylation of both EGFR and FGFR, thereby blocking downstream signaling cascades that promote cell growth and survival. nih.gov The activation of the FGF2-FGFR1 autocrine pathway is known to reduce sensitivity to EGFR inhibitors, and by targeting both receptors, BZF 2 effectively circumvents this resistance mechanism. nih.gov

Pyrazolopyrimidine derivatives, which are structurally related to 4,6-pyrimidinediamines, have been shown to modulate a number of signal pathways that regulate cell proliferation, growth, and apoptosis. mdpi.com

Investigation of Selectivity and Off-Target Interactions in Biological Assays

Selectivity is a critical attribute of any therapeutic agent, as off-target interactions can lead to undesirable side effects. The selectivity of 4,6-pyrimidinediamine derivatives is rigorously evaluated through comprehensive screening against a panel of related and unrelated kinases and receptors.

The JAK3 inhibitor 11e was profiled for its selectivity against other JAK kinase family members (JAK1, JAK2, and TYK2). nih.gov The results indicated high selectivity for JAK3, which is a significant advantage as it minimizes the potential for side effects associated with the inhibition of other JAK isoforms. nih.gov

Similarly, the dual EGFR/FGFR inhibitor BZF 2 was assessed for its selectivity. nih.gov It was found to be a highly selective inhibitor, suggesting a favorable safety profile. nih.gov

Applications of 4,6 Pyrimidinediamine Derivatives in Chemical Biology and Medicinal Chemistry Research

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. Selective inhibitors based on the 4,6-pyrimidinediamine scaffold have been instrumental in this area. By inhibiting specific protein targets, these compounds allow researchers to observe the downstream consequences, thereby elucidating the protein's function and its role in cellular signaling.

For instance, a series of pyrimidine-4,6-diamine derivatives was rationally designed to target OLIG2, a key transcription factor implicated in the progression of glioblastoma multiforme (GBM), a highly aggressive brain tumor. nih.gov One potent and selective OLIG2 inhibitor, compound B01, was identified. Mechanistic studies confirmed that B01 directly down-regulated the levels of nuclear OLIG2 in a dose-dependent manner, providing a valuable tool to probe the function of OLIG2 in GBM. nih.gov

Similarly, derivatives have been used to investigate resistance mechanisms in cancer therapy. The activation of the FGF2-FGFR1 autocrine pathway is known to reduce the sensitivity of non-small cell lung cancer (NSCLC) cells to standard EGFR inhibitors. nih.gov The development of dual EGFR and FGFR inhibitors from a 4,6-pyrimidinediamine scaffold, such as compound BZF 2, has provided chemical probes to study this dual signaling axis and its role in drug resistance. nih.gov

Scaffold for the Design of Kinase Inhibitors and Other Therapeutic Leads

The pyrimidine (B1678525) ring is a bioisostere of the adenine (B156593) ring of ATP, the energy currency that fuels kinase activity. ed.ac.ukrsc.org This structural mimicry allows pyrimidine-based compounds to fit into the ATP-binding pocket of kinases, acting as competitive inhibitors. The 4,6-diaminopyrimidine (B116622) core, in particular, has proven to be a highly versatile scaffold for designing potent and selective kinase inhibitors for various diseases. frontiersin.orgnih.govnih.gov

Key examples include:

Janus Kinase (JAK) Inhibitors: Janus kinases are critical in the signaling pathways that regulate immune cell proliferation and differentiation, making them attractive targets for autoimmune diseases. nih.gov Pyrimidine-4,6-diamine derivatives have been optimized to be highly selective JAK3 inhibitors. Compound 11e demonstrated exceptional potency with an IC₅₀ of 2.1 nM for JAK3 and exhibited high selectivity over other JAK kinases. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: FLT3 is a validated target for acute myeloid leukemia (AML). researchgate.net Researchers have used the 4,6-diamino pyrimidine scaffold to develop Type-II FLT3 inhibitors, which bind to an inactive conformation of the kinase. The lead compound, 13a , showed a potent IC₅₀ value of 13.9 nM against the FLT3 kinase with significant selectivity over the related kinase c-KIT. researchgate.net

Dual EGFR/FGFR and EGFR/VEGFR-2 Inhibitors: To combat drug resistance and synergistic signaling pathways in cancer, dual-targeted inhibitors have been developed. The 4,6-pyrimidinediamine framework has been successfully employed to create dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) for NSCLC. nih.gov Compound BZF 2 was identified as a potent dual inhibitor, effectively suppressing the proliferation of NSCLC cell lines. nih.gov In other work, 4,6-diaryl pyrimidine derivatives were developed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with compounds 22 and 29 showing high potency. frontiersin.org

Table 1: 4,6-Pyrimidinediamine Derivatives as Kinase Inhibitors
CompoundTarget Kinase(s)Potency (IC₅₀)Disease AreaSource
11eJAK32.1 nMAutoimmune Diseases nih.gov
13aFLT313.9 nMAcute Myeloid Leukemia researchgate.net
BZF 2EGFR/FGFR2.11 µM (H226 cells)Non-Small Cell Lung Cancer nih.gov
0.93 µM (HCC827 GR cells)
22EGFR/VEGFR-2GI₅₀ = 22 nMCancer frontiersin.org
29GI₅₀ = 24 nM

Role as Folic Acid Antagonists in Antiparasitic Research Models

Folic acid metabolism is essential for the synthesis of nucleic acids (purines and pyrimidines) and is therefore critical for cell replication. nih.gov Many bacteria and protozoan parasites cannot absorb folic acid from their environment and must synthesize it de novo, making the folate pathway an excellent target for antimicrobial and antiparasitic drugs. nih.govresearchgate.net

Diaminopyrimidine derivatives act as "non-classical" folic acid antagonists. nih.govnih.gov Their structure mimics components of folic acid, allowing them to competitively inhibit key enzymes in the pathway, most notably dihydrofolate reductase (DHFR). Pyrimethamine (B1678524), a 2,4-diaminopyrimidine (B92962) derivative, is a well-known antimalarial drug that functions by inhibiting DHFR in parasites. nih.govnih.gov

Building on this principle, researchers have explored 4,6-pyrimidinediamine derivatives for new antiparasitic agents. A study focused on developing novel treatments for Human African trypanosomiasis (sleeping sickness) led to the synthesis of 4-phenyl-6-(pyridin-3-yl)pyrimidines. researchgate.net One compound from this series, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine (compound 13) , demonstrated potent activity against the parasite Trypanosoma brucei with an IC₅₀ value of 0.38 µM, highlighting the potential of this scaffold in developing new therapies for neglected tropical diseases. researchgate.net

Contribution to the Discovery of Novel Antiproliferative Agents

The 4,6-pyrimidinediamine scaffold is a prolific source of novel agents that inhibit cell proliferation, a hallmark of cancer. Beyond kinase inhibition, these derivatives have been shown to target other critical components of cancer cell machinery, leading to broad antiproliferative effects across various cancer types.

Recent research highlights include:

Glioblastoma: As mentioned, pyrimidine-4,6-diamine derivatives targeting the transcription factor OLIG2 have shown significant antiproliferative effects. Compound B01 inhibited the growth of U87 and U251 glioblastoma cell lines with IC₅₀ values of 7.0 µM and 6.4 µM, respectively. nih.gov

Broad-Spectrum Activity: A new series of 4,6-diaryl-pyrimidines was evaluated against the NCI-60 panel of human cancer cell lines. frontiersin.org Compounds 22 and 29 emerged as the most potent, with mean GI₅₀ (concentration for 50% growth inhibition) values of 22 nM and 24 nM, respectively, demonstrating remarkable potency across multiple cancer types. frontiersin.org

Table 2: Antiproliferative Activity of 4,6-Pyrimidinediamine Derivatives
CompoundTargetCancer Cell Line(s)Activity Metric (Value)Source
B01OLIG2U87 (Glioblastoma)IC₅₀ (7.0 µM) nih.gov
U251 (Glioblastoma)IC₅₀ (6.4 µM)
22EGFR/VEGFR-2NCI-60 PanelGI₅₀ (22 nM) frontiersin.org
29EGFR/VEGFR-2NCI-60 PanelGI₅₀ (24 nM) frontiersin.org

Utilisation in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). nih.govyoutube.com These fragments typically bind with low affinity but do so very efficiently, providing high-quality starting points for chemical optimization into potent and drug-like molecules. nih.gov The 4,6-pyrimidinediamine core is an ideal fragment due to its favorable physicochemical properties and its capacity for forming key interactions with protein targets.

A notable application of this approach involved the search for inhibitors against Pantothenate Phosphotransferase (PPAT) from Mycobacterium abscessus, an emerging human pathogen. mdpi.com Using an FBDD strategy that combined thermal shift assays for screening and X-ray crystallography for hit validation, researchers identified 4-Amino-6-(pyrazol-4-yl)pyrimidine derivatives as binding to the enzyme's active site. This study validated the ligandability of the PPAT enzyme and established the 4,6-pyrimidinediamine scaffold as a viable starting point for developing novel antibiotics against this challenging pathogen. mdpi.com This success underscores the value of the 4,6-pyrimidinediamine core as a versatile fragment for initiating drug discovery campaigns against new and difficult biological targets.

Emerging Research Areas and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in 4,6-Pyrimidinediamine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to 4,6-pyrimidinediamine research is a burgeoning field. frontiersin.org These computational tools offer the ability to analyze vast datasets, predict molecular properties, and accelerate the design of new derivatives with enhanced efficacy and selectivity. nih.govdntb.gov.ua

Deep neural networks (DNNs) and other machine learning models are being employed to predict the bioactivity of pyrimidine (B1678525) derivatives against various biological targets. nih.gov For instance, multi-task deep neural networks have been developed to forecast the inhibitory profiles of small molecules against a wide range of kinases, a common target for pyrimidine-based compounds. nih.gov These models can learn from existing data to identify novel chemical scaffolds, including those based on pyrimidinediamine, that are likely to be active against specific targets like membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase or fibroblast growth factor receptors (FGFRs). nih.govresearchgate.net

Table 1: Applications of AI/ML in Pyrimidine Derivative Research

AI/ML ApplicationDescriptionExample in Pyrimidine Research ContextReference
Predictive Bioactivity ModelingUtilizing algorithms to predict the biological activity of compounds against specific targets.Multi-task deep neural networks (MT-DNN) predicting inhibitory effects of pyrimidine derivatives against a panel of 391 kinases. nih.gov
De Novo Drug DesignGenerating novel molecular structures with desired pharmacological properties using generative models.Deep learning-based methods like GENTRL can design novel kinase inhibitors, a principle applicable to creating new pyrimidinediamine scaffolds. frontiersin.orgnih.gov
Kinome-Wide Polypharmacology ProfilingUsing meta-learning to predict how a compound will interact with the entire kinome (the set of all protein kinases).The KinomeMETA framework helps in profiling the activity of small molecules, like pyrimidine derivatives, across 661 kinases, aiding in the discovery of selective inhibitors. nih.govresearchgate.net
Structure-Activity Relationship (SAR) AnalysisEmploying computational tools to understand how chemical structure relates to biological activity.AI tools can analyze SAR to guide the design of pyrimidine derivatives as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR). researchgate.net

Exploration of New Biological Targets and Disease Areas for 4,6-Pyrimidinediamine Derivatives

Research into 4,6-pyrimidinediamine derivatives is expanding beyond traditional targets, uncovering potential applications in a wide array of diseases. Initially recognized for their role in cancer therapy, particularly as kinase inhibitors, these compounds are now being investigated for new biological activities. frontiersin.orgresearchgate.netajrconline.org

A significant area of exploration is the development of dual-target inhibitors. For example, 4,6-pyrimidinediamine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which could address resistance mechanisms in non-small cell lung cancer (NSCLC). frontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua The compound BZF2, a 4,6-pyrimidinediamine derivative, was identified as a potent dual inhibitor of EGFR and FGFR, inhibiting cell proliferation and migration in NSCLC cell lines. frontiersin.orgresearchgate.net

Beyond oncology, pyrimidine derivatives are being explored for other therapeutic areas:

Inflammatory Diseases: Novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are being investigated as selective cyclooxygenase (COX-1 and COX-2) inhibitors for their anti-inflammatory potential. nih.gov

Cardiovascular Conditions: Analogs of 4,6-pyrimidinediamine, such as BAY 41-8543, have been identified as potent, nitric oxide (NO)-independent stimulators of soluble guanylate cyclase (sGC), a key enzyme in the cardiovascular system. nih.gov

Neurodegenerative Diseases: The inhibition of certain kinases is a therapeutic strategy for diseases like Alzheimer's, and the versatility of the pyrimidine scaffold makes it a candidate for designing such inhibitors. rasayanjournal.co.in

This diversification of targets highlights the chemical adaptability of the 4,6-pyrimidinediamine scaffold and points toward a future where its derivatives could be used to treat a broader spectrum of human diseases. researchgate.net

Table 2: Emerging Biological Targets for Pyrimidine Derivatives

Biological TargetAssociated Disease AreaExample Derivative ClassReference
Dual EGFR/FGFRCancer (e.g., NSCLC)4,6-Pyrimidinediamine derivatives frontiersin.orgnih.govresearchgate.net
Cyclin-Dependent Kinases (CDK4/6)CancerPyrrolo[2,3-d]pyrimidine derivatives tandfonline.comfigshare.com
Cyclooxygenase (COX-1/COX-2)InflammationPyrazole and Pyrazolo[1,5-a]pyrimidine derivatives nih.gov
Soluble Guanylate Cyclase (sGC)Cardiovascular DiseasePyrazolopyridine-pyrimidinediamine derivatives (e.g., BAY 41-8543) nih.gov
Kirsten Rat Sarcoma Viral Proto-Oncogene (KRAS G12D)Cancer (e.g., Pancreatic)Thieno[2,3-d]pyrimidine analogs researchgate.net
Sirtuin Isoform 2 (SIRT2)Cancer, Neurodegenerative diseasesPyrazolo-pyrimidine derivatives mdpi.com

Advances in High-Throughput Screening (HTS) and Virtual Screening for Analog Discovery

The discovery of novel 4,6-pyrimidinediamine analogs is being significantly accelerated by advances in high-throughput screening (HTS) and virtual screening (VS). nih.gov These technologies allow researchers to rapidly assess large libraries of chemical compounds to identify those with promising biological activity, forming the starting point for further drug development. nih.govacs.org

Virtual screening, a computational technique, has become indispensable in modern drug discovery. tandfonline.com It involves using computer models to dock vast numbers of digital compounds into the 3D structure of a biological target. tandfonline.comfigshare.com This process predicts binding affinities and identifies potential "hits" without the need for initial laboratory synthesis and testing. For example, virtual screening of the ZINC database, a free library of commercially available compounds, has been used to discover novel pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents by targeting CDK4/6. tandfonline.comfigshare.com Similarly, a combinatorial virtual screening approach led to the discovery of thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D. researchgate.net

HTS complements virtual screening by physically testing large numbers of compounds in parallel using automated, miniaturized assays. HTS was instrumental in identifying dipyridylamine as a novel inhibitor of FGFR4. nih.gov The integration of structure-based drug discovery (SBDD), HTS, and virtual screening has become a cornerstone strategy for identifying potent and selective inhibitors based on the pyrimidine scaffold. nih.govmdpi.com These methods not only speed up the discovery process but also increase the diversity of the chemical structures identified, paving the way for new classes of 4,6-pyrimidinediamine derivatives. nih.govtandfonline.com

Table 3: Screening Methodologies for Pyrimidine Analog Discovery

Screening MethodDescriptionTarget ExampleReference
Virtual Screening (VS)Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target.CDK4/6, KRAS G12D, SIRT2 tandfonline.comfigshare.comresearchgate.netmdpi.com
High-Throughput Screening (HTS)Automated testing of large numbers of compounds for a specific biological activity.FGFR4, EGFR nih.govacs.org
Fragment-Based Drug Discovery (FBDD)Screening smaller chemical fragments which, if they bind to the target, are then optimized and grown into a lead compound.FGFR1-3 nih.gov
Structure-Based Drug Discovery (SBDD)Relies on knowledge of the 3D structure of the biological target in the design of new drugs.FGFR1, EGFR nih.govnih.gov

Development of Advanced Analytical Techniques for 4,6-Pyrimidinediamine and its Metabolites

As the applications of 4,6-pyrimidinediamine derivatives expand, the need for sophisticated analytical techniques to detect and quantify the parent compound and its metabolites in various matrices becomes critical. umweltbundesamt.deumweltbundesamt.de Modern analytical chemistry offers a suite of powerful tools capable of providing the necessary sensitivity and selectivity for this task.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of pyrimidine derivatives. researchgate.net When coupled with UV detection, HPLC methods have been developed for the analysis of related compounds in pharmaceutical tablets. researchgate.net For greater sensitivity and specificity, especially in complex biological matrices like human plasma or environmental water samples, HPLC is often paired with tandem mass spectrometry (LC-MS/MS). umweltbundesamt.deresearchgate.net This combination allows for the detection of compounds at trace levels (sub-µg/L to pg/L). umweltbundesamt.de

Other advanced techniques include:

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, speed, and sensitivity compared to conventional HPLC and has been used for analyzing pyrimidine-based drugs. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation and purity assessment of synthesized 4,6-pyrimidinediamine compounds. Furthermore, specialized techniques like 19F NMR are being developed to trace the metabolism of fluorinated probes, a strategy that could be adapted to study the metabolic fate of fluorinated pyrimidinediamine derivatives. acs.org

Single-Crystal X-ray Diffraction: This powerful technique provides definitive information on the three-dimensional structure of a compound in its solid state, revealing precise bond lengths, angles, and intermolecular interactions.

These advanced methods are crucial not only for quality control in synthesis but also for pharmacokinetic studies, metabolism research, and environmental monitoring of these emerging compounds. umweltbundesamt.deresearchgate.net

Table 4: Analytical Techniques for 4,6-Pyrimidinediamine and Related Compounds

TechniqueDetection SystemApplication/MatrixReference
HPLCUVQuantification in pharmaceutical tablets. researchgate.net
RP-HPLCUV / DADPurity assessment and quantification in tablets and human plasma. researchgate.net
UPLCDAD / MS/MSAnalysis in human plasma and other biological matrices. researchgate.net
LC-MS/MSTriple-Quadrupole / ESITrace level detection in human plasma and environmental water samples. umweltbundesamt.deresearchgate.net
NMR Spectroscopy¹H, ¹³CStructural elucidation and purity confirmation.
Single-Crystal X-ray Diffraction-Determination of 3D molecular structure.

Sustainable Synthesis and Green Chemistry Approaches in Pyrimidinediamine Research

In line with global efforts towards environmental sustainability, the field of chemical synthesis is undergoing a paradigm shift towards "green chemistry." kuey.net This philosophy is increasingly being applied to the synthesis of pyrimidine derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inkuey.netpowertechjournal.com

Traditional methods for synthesizing pyrimidines often involved hazardous solvents and toxic reagents. rasayanjournal.co.in Modern green approaches are replacing these procedures with more eco-friendly and cost-effective alternatives. bohrium.com Key green synthetic techniques being applied in pyrimidine research include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to dramatically shorten reaction times, often leading to higher yields and purer products compared to conventional heating. rasayanjournal.co.inkuey.netpowertechjournal.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative. rasayanjournal.co.inbohrium.com

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by using "grindstone chemistry" techniques, minimizes volatile organic compound (VOC) emissions and simplifies product purification. kuey.netresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts and Solvents: Employing biocatalysts, recyclable heterogeneous catalysts, and environmentally benign solvents like water or ionic liquids further enhances the sustainability of the synthesis process. rasayanjournal.co.inkuey.net

These green chemistry principles not only reduce the environmental footprint of 4,6-pyrimidinediamine research but also offer economic benefits through reduced reaction times, lower energy consumption, and simplified workup procedures. rasayanjournal.co.in The integration of these sustainable practices is crucial for the future development and large-scale production of pyrimidine-based compounds. kuey.netpowertechjournal.com

Table 5: Green Chemistry Approaches in Pyrimidine Synthesis

Green Chemistry MethodPrincipleAdvantagesReference
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Shorter reaction times, higher yields, purer products. rasayanjournal.co.inpowertechjournal.com
Ultrasound-Assisted SynthesisUsing ultrasonic waves to activate reactions.Reduced reaction times, increased yields, energy efficiency. rasayanjournal.co.inbohrium.com
Solvent-Free SynthesisConducting reactions in the absence of a solvent (e.g., grinding).Reduces hazardous waste, simplifies purification. kuey.netresearchgate.net
Multicomponent Reactions (MCRs)Combining multiple reactants in a one-pot synthesis.High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in
BiocatalysisUsing enzymes as catalysts.High selectivity, mild reaction conditions, biodegradable. kuey.net
Aqueous Medium ReactionsUsing water as the reaction solvent.Environmentally benign, safe, and inexpensive. kuey.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.